Methyl 2-(2-bromophenyl)-3-oxopropanoate
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Overview
Description
Methyl 2-(2-bromophenyl)-3-oxopropanoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of phenylpropanoate, where a bromine atom is substituted at the ortho position of the phenyl ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-bromophenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-oxopropanoate followed by a Friedel-Crafts acylation reaction. The reaction typically uses bromine (Br2) as the brominating agent and aluminum chloride (AlCl3) as the catalyst under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination and acylation processes. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-(2-bromophenyl)-3-oxopropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(2-bromophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-bromophenyl)propanoate: Similar structure but lacks the carbonyl group at the third position.
Methyl 2-(4-bromophenyl)-3-oxopropanoate: Similar structure but with the bromine atom at the para position.
Methyl 2-(2-chlorophenyl)-3-oxopropanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-(2-bromophenyl)-3-oxopropanoate is unique due to the presence of both the bromine atom and the carbonyl group, which confer distinct reactivity and properties. The ortho position of the bromine atom also influences its steric and electronic characteristics, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-(2-bromophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-6,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOIAVAGOKEKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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